萘-2,7-二硫醇

描述

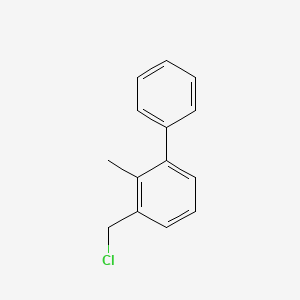

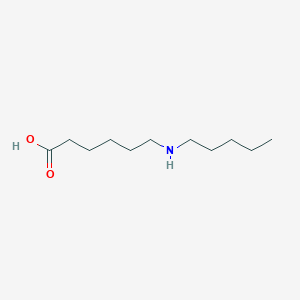

Naphthalene-2,7-dithiol, also known as 2,7-Dimercaptonaphthalene, is a chemical compound with the molecular formula C10H8S2 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where two hydrogen atoms are replaced by sulfur atoms .

Synthesis Analysis

The synthesis of naphthalene-2,7-dithiol derivatives has been reported in several studies. For instance, one study described the synthesis of three different epoxy compounds based on naphthalene-2,7-dithiol (2,7-NAF.EP, 2,7-NAF.WEP, 2,7-NAF.P.EP) and their cross-linking by triethylenetetramine (TETA) . Another study presented the synthesis and characterization of new methacrylic derivatives of naphthalene-2,7-dithiol .Molecular Structure Analysis

The molecular structure of naphthalene-2,7-dithiol consists of a naphthalene core with two sulfur atoms replacing two hydrogen atoms . The molecular weight is 192.301 Da .Chemical Reactions Analysis

While specific chemical reactions involving naphthalene-2,7-dithiol are not detailed in the search results, it is known that this compound can be used in the synthesis of various derivatives, such as epoxy resins and methacrylic derivatives .Physical And Chemical Properties Analysis

Naphthalene-2,7-dithiol has a molecular weight of 192.301 Da . More specific physical and chemical properties were not found in the search results.科学研究应用

Organic Solar Cells

- Application Summary: Naphthalene dithiol (NDT) is used as a stabilizing additive in organic photovoltaic (OPV) cells. It mimics the action of the natural glutathione system scavenging radicals and reactive oxygen species in animals .

- Methods of Application: The use of NDT did not lead to any significant drop in the characteristics of the assembled solar cells .

- Results: The operational stability of the solar cells was improved. The devices maintained more than 90% of their initial efficiency after 200 hours of outdoor aging under real sunlight illumination in the Negev desert .

Epoxy Resins Derivatives

- Application Summary: Naphthalene-2,7-diol is used in the synthesis of three different epoxy compounds (2,7-NAF.EP, 2,7-NAF.WEP, 2,7-NAF.P.EP) and then their cross-linking by triethylenetetramine (TETA) .

- Methods of Application: All epoxides were prepared by the reaction of naphthalene-2,7-diol with epichlorohydrin but under different conditions and with other catalysts .

- Results: The obtained materials possess good thermal resistance; they are stable up to about 250 °C. The hardness of the cross-linked products was determined using the Shore D method .

安全和危害

While specific safety data for naphthalene-2,7-dithiol was not found in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Naphthalene-2,7-dithiol and its derivatives have potential applications in various fields. For instance, naphthalene dithiol has been used as an additive to reduce trap-assisted recombination and improve the outdoor operational stability of organic solar cells . This suggests that naphthalene-2,7-dithiol and its derivatives could have promising future applications in the field of sustainable energy.

属性

IUPAC Name |

naphthalene-2,7-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUVVGTZMFIDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538780 | |

| Record name | Naphthalene-2,7-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene-2,7-dithiol | |

CAS RN |

71977-56-5 | |

| Record name | Naphthalene-2,7-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)

![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)

![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)